An In-depth Technical Guide to the Mechanism of Action of Fluazifop-butyl on ACCase Inhibition
An In-depth Technical Guide to the Mechanism of Action of Fluazifop-butyl on ACCase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluazifop-butyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical class. Its herbicidal activity is primarily attributed to the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the de novo biosynthesis of fatty acids in grasses. This technical guide provides a comprehensive overview of the molecular mechanism of fluazifop-butyl's action, detailing its conversion to the active form, its kinetic interaction with ACCase, and the basis for its selectivity. Furthermore, this document outlines detailed experimental protocols for assessing ACCase inhibition and presents quantitative data on the inhibitory effects of fluazifop-butyl and its active acid form on various grass species.
Mechanism of Action
Bioactivation of the Pro-herbicide
Fluazifop-butyl is applied as a butyl ester, a pro-herbicide that facilitates its absorption through the leaf cuticle. Following absorption, it is rapidly hydrolyzed by esterases within the plant cell to its biologically active form, fluazifop acid.[1][2] This free acid is then translocated via the phloem to the meristematic tissues, where it accumulates and exerts its inhibitory effect on ACCase.[2][3]
Caption: Bioactivation of Fluazifop-butyl.
Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary target of fluazifop acid is the plastidial isoform of ACCase, a biotin-dependent enzyme that catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA.[4][5][6] This reaction is vital for the production of fatty acids, which are essential components of cell membranes, and for the synthesis of various other cellular components.[3][7]
Kinetic studies have demonstrated that aryloxyphenoxypropionate herbicides, including fluazifop, act as reversible, non-competitive inhibitors of ACCase with respect to the substrates ATP and bicarbonate. However, they exhibit competitive inhibition with respect to the acyl-CoA substrate, suggesting that they bind to the carboxyltransferase (CT) domain of the enzyme.[4] This inhibition halts the production of malonyl-CoA, leading to a cessation of fatty acid synthesis, arrest of cell growth, and ultimately, cell death, particularly in the rapidly growing meristematic regions of the plant.[3][7]
Caption: Inhibition of Fatty Acid Biosynthesis.
Basis of Selectivity
The selectivity of fluazifop-butyl for grasses over broadleaf weeds is attributed to structural differences in the ACCase enzyme.[3] Grasses possess a homomeric (eukaryotic-type) ACCase in their plastids that is highly sensitive to aryloxyphenoxypropionate herbicides.[8] In contrast, most broadleaf plants have a heteromeric (prokaryotic-type) plastidial ACCase that is insensitive to these herbicides.[8]
Quantitative Data on ACCase Inhibition
The inhibitory potency of fluazifop is quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary significantly between susceptible and resistant biotypes of the same species.
| Species | Biotype | Inhibitor | IC50 (µM) | Ki (µM) | Reference(s) |
| Setaria viridis | Susceptible | Fluazifop Acid | ~0.3 | - | [9] |
| Resistant | Fluazifop Acid | >30 | - | [9] | |
| Digitaria sanguinalis | Susceptible | Fluazifop-p-butyl | - | - | [10] |
| Resistant | Fluazifop-p-butyl | - | - | [10] | |
| Echinochloa crus-galli | Susceptible | Cyhalofop-butyl | - | - | [11] |
| Resistant | Cyhalofop-butyl | - | - | [11] | |
| Avena fatua | Susceptible | Fluazifop-p-butyl | - | - | [1] |
| Resistant | Fluazifop-p-butyl | - | - | [1] |
Note: Specific IC50 and Ki values can vary depending on the experimental conditions and the specific isoform of ACCase being studied. The table provides a comparative overview.
Experimental Protocols
ACCase Extraction from Plant Tissue
This protocol is adapted from methodologies used for studying ACCase inhibition by herbicides.[12][13]
Materials:
-
Fresh or frozen leaf tissue (1-10 g)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction Buffer: 100 mM Tricine-HCl (pH 8.0), 1 mM EDTA, 10% (v/v) glycerol, 2 mM dithiothreitol (DTT), 1 mM phenylmethylsulfonyl fluoride (PMSF), and 2 mM benzamidine.
-
Cheesecloth or Miracloth
-
Refrigerated centrifuge
Procedure:
-
Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powdered tissue in ice-cold extraction buffer (approximately 5-10 mL per gram of tissue).
-
Filter the homogenate through four layers of cheesecloth or two layers of Miracloth to remove cell debris.
-
Centrifuge the filtrate at 25,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract. This extract can be used immediately for activity assays or be further purified.
ACCase Activity Assay (Malachite Green Colorimetric Method)
This non-radioactive assay measures the production of ADP, which is stoichiometrically equivalent to the amount of malonyl-CoA synthesized. The release of inorganic phosphate from ATP is coupled to a colorimetric reaction.
Materials:
-
Crude or purified ACCase extract
-
Assay Buffer: 100 mM Tricine-HCl (pH 8.3), 50 mM KCl, 2 mM MgCl2, 1 mM DTT.
-
Substrate Solution: 5 mM ATP, 15 mM NaHCO3, 0.5 mM Acetyl-CoA.
-
Fluazifop acid solutions of varying concentrations.
-
Malachite Green Reagent: Solution A (0.045% Malachite Green in water) and Solution B (4.2% ammonium molybdate in 4 N HCl). Mix 3 volumes of Solution A with 1 volume of Solution B.
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well microplate, add 10 µL of fluazifop acid solution at various concentrations to the respective wells. Include a control well with no inhibitor.
-
Add 20 µL of the ACCase enzyme extract to each well.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 70 µL of the pre-warmed Substrate Solution to each well.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of the Malachite Green Reagent.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the percent inhibition for each fluazifop acid concentration relative to the control and determine the IC50 value.
ACCase Activity Assay (Radioisotopic Method)
This classic method directly measures the incorporation of radiolabeled bicarbonate or acetyl-CoA into the product.
Materials:
-
Crude or purified ACCase extract
-
Assay Buffer: 100 mM Tricine-HCl (pH 8.3), 50 mM KCl, 2 mM MgCl2, 1 mM DTT.
-
Substrate Solution: 5 mM ATP, 0.5 mM Acetyl-CoA.
-
[¹⁴C]NaHCO₃ or [¹⁴C]Acetyl-CoA
-
Fluazifop acid solutions of varying concentrations.
-
Acidic solution (e.g., 6 N HCl) to stop the reaction.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
The reaction is set up similarly to the colorimetric assay, with the inclusion of the radiolabeled substrate in the Substrate Solution.
-
After the incubation period, the reaction is terminated by the addition of an acidic solution, which also serves to remove any unreacted [¹⁴C]NaHCO₃ as ¹⁴CO₂.
-
The reaction mixture is then dried to remove the acid.
-
The residue is redissolved in water and mixed with a scintillation cocktail.
-
The amount of radioactivity incorporated into the acid-stable product (malonyl-CoA) is quantified using a liquid scintillation counter.
-
The IC50 value is determined by measuring the reduction in radioactivity at different inhibitor concentrations.
Visualization of Pathways and Workflows
Herbicide Resistance Testing Workflow
The following diagram illustrates a typical workflow for identifying and characterizing herbicide resistance in a weed population.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. researchgate.net [researchgate.net]
- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 6. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acetyl-CoA carboxylase overexpression in herbicide-resistant large crabgrass (Digitaria sanguinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Kinetics of the two forms of acetyl-CoA carboxylase from Pisum sativum. Correlation of the substrate specificity of the enzymes and sensitivity towards aryloxyphenoxypropionate herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diversity of Herbicide-Resistance Mechanisms of Avena fatua L. to Acetyl-CoA Carboxylase-Inhibiting Herbicides in the Bajio, Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 15. revvity.com [revvity.com]
